2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid
Description
This compound features a thiazolidine-4-carboxylic acid core conjugated to a 4-(1H-imidazol-1-yl)phenyl group via a methylidene (–CH=) bridge. The carboxylic acid at position 4 enhances solubility and may participate in ionic interactions. This hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic engagement .
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-[(4-imidazol-1-ylphenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S/c18-14(19)12-8-20-13(16-12)7-10-1-3-11(4-2-10)17-6-5-15-9-17/h1-7,9,12,16H,8H2,(H,18,19) |
InChI Key |
BHTKJYOIXYTTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=CC2=CC=C(C=C2)N3C=CN=C3)S1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazolidine derivatives. For instance, derivatives of 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity .
Anticancer Properties
Research has indicated that thiazolidine derivatives exhibit cytotoxic effects against cancer cell lines. Specifically, compounds related to 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid have been evaluated for their potential in treating prostate cancer and melanoma. The mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation .
Pharmacological Insights
The pharmacological importance of thiazolidines stems from their ability to interact with biological targets effectively. For example, the compound has been studied for its role in inhibiting guanine-binding protein-coupled receptor (GPCR) signaling pathways, which are crucial in various physiological processes including cell growth and survival .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazolidine derivatives:
- Synthesis and Antimicrobial Evaluation : A study synthesized novel thiazolidine derivatives and assessed their antimicrobial activity against multiple pathogens. The results highlighted the efficacy of these compounds in inhibiting bacterial growth .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of thiazolidine derivatives on prostate cancer cells. The findings suggested that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of thiazolidine derivatives has provided insights into how modifications to the chemical structure can enhance biological activity. This information is vital for optimizing drug design .
Mechanism of Action
The mechanism of action of 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiazolidine ring may interact with proteins and other biomolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Thiazolidin-4-ones () lack the carboxylic acid, reducing solubility but possibly increasing membrane permeability .
Table 2: Comparative Physicochemical Data
Key Observations :
Molecular Docking and Target Engagement
Studies on structurally related compounds (e.g., ’s 9c) reveal that the imidazole-phenyl group binds to hydrophobic pockets in enzymes like α-glucosidase, while the thiazolidine ring interacts with polar residues . The target compound’s methylidene bridge may align the imidazole and thiazolidine moieties for optimal target engagement, similar to docking poses observed in ’s 9c .
Biological Activity
The compound 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.
Synthesis
The synthesis of thiazolidine derivatives typically involves the condensation of appropriate aldehydes with thiazolidine-4-carboxylic acid. For this specific compound, the synthesis was achieved through a Claisen–Schmidt condensation reaction involving 4-(1H-imidazol-1-yl)benzaldehyde and thiazolidine-4-carboxylic acid. The reaction conditions included the use of an aqueous base and subsequent recrystallization to obtain the final product in good yield .
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound effectively inhibits bacterial growth at low concentrations .
Antifungal Properties
The compound has also been evaluated for antifungal activity. In vitro studies revealed that it possesses strong inhibitory effects against Candida albicans, with biofilm formation significantly reduced at concentrations correlating with its MIC. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Antioxidant Activity
Thiazolidine derivatives are known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. Its antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, where it exhibited notable activity compared to standard antioxidants .
Anticancer Potential
Emerging evidence suggests that 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid may possess anticancer properties. In cell line studies involving human prostate cancer cells, the compound demonstrated significant antiproliferative effects, inducing apoptosis through the activation of caspase pathways. This positions it as a potential candidate for further development in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study conducted by Hussain et al. (2016) evaluated a series of imidazole-containing thiazolidines for their antimicrobial properties. The results indicated that compounds similar to 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents in clinical settings .
Study 2: Antioxidant and Anticancer Activity
In a separate investigation by Zhang et al. (2020), the antioxidant and anticancer activities of thiazolidine derivatives were assessed. The findings revealed that these compounds could reduce cellular viability in cancer cell lines while enhancing oxidative stress markers, suggesting a dual role in combating cancer through both direct cytotoxic effects and modulation of oxidative stress pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid?
- Methodology :
- Condensation Reactions : React 4-(1H-imidazol-1-yl)benzaldehyde with 1,3-thiazolidine-4-carboxylic acid derivatives under reflux in acetic acid, using piperidine as a catalyst (similar to thiazolidinone syntheses in ).
- Solvent Systems : Ethanol or THF are preferred for solubility, with reaction monitoring via TLC (hexane:ethyl acetate, 7:3) to track intermediate formation .
- Yield Optimization : Adjust stoichiometry (1.1:1 aldehyde-to-thiazolidine ratio) and reflux duration (20–24 hours) to improve yields (34–74% observed in analogous syntheses) .
Q. How is structural validation performed for this compound?
- Key Techniques :
- NMR/IR Spectroscopy : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ (IR) and deshielded aromatic protons (δ 7.5–8.5 ppm in ¹H NMR). Thiazolidine ring protons appear as multiplets (δ 3.0–4.5 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation indicates purity) .
- Melting Point Consistency : Reproducible melting points (e.g., 160–246°C for analogs) validate crystallinity .
Q. What preliminary biological assays are recommended for activity screening?
- In Vitro Antimicrobial Testing :
- Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ketoconazole and nitrofural as positive controls .
- Data Interpretation : Compare IC₅₀ values with reference compounds; discrepancies >10% warrant dose-response curve validation .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT) :
- Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic (imidazole ring) and electrophilic (thiazolidine carbonyl) sites .
- Correlation Energy : Apply Colle-Salvetti functional to estimate electron correlation effects, critical for understanding charge-transfer interactions .
Q. What crystallographic strategies resolve structural ambiguities?
- Single-Crystal X-ray Diffraction :
- Grow crystals via slow evaporation (DMF/ethanol, 1:2). Use SHELX-97 for structure solution and ORTEP-3 for thermal ellipsoid visualization .
- Key Metrics : Validate bond lengths (C=N: ~1.28 Å) and dihedral angles (thiazolidine-imidazole plane: ~15° torsion) .
Q. How to analyze contradictory spectroscopic data across studies?
- Case Example : Discrepant ¹³C NMR shifts for the thiazolidine carbonyl (δ 170–175 ppm).
- Root Cause : Protonation state (neutral vs. zwitterionic forms) or solvent polarity (DMSO vs. CDCl₃) .
- Resolution : Perform pH-dependent NMR (pH 2–12) and compare with computed chemical shifts (GIAO method) .
Q. What stability studies are critical for long-term storage?
- Accelerated Degradation Testing :
- Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile:water).
- Degradation Pathways : Hydrolysis of the imine bond (C=N) under acidic conditions (pH < 3) is a key instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
